4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol, also known as ENPT, is an organosulfur compound that has recently been used in a variety of scientific research applications. ENPT is a small molecule that can be synthesized in the laboratory and has been used in the study of biochemical and physiological effects. It has been used to study the mechanism of action, as well as the advantages and limitations for lab experiments.
Scientific Research Applications
Antioxidant Properties
One study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential applications in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer Activity
Research on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated cytotoxic effects against human melanoma, breast cancer, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).
Molecular Sensing and Materials Science
Lanthanide metal–organic frameworks based on triazole-containing ligands have been developed for luminescence sensing of metal ions and nitroaromatic compounds, showcasing their utility in sensing technologies (Wang et al., 2016).
Antimicrobial and Antifungal Activities
Studies have also revealed the synthesis and antimicrobial activities of triazole derivatives, presenting a promising avenue for developing new antimicrobial agents (Alaşalvar et al., 2021; Al-Alzawi et al., 2023).
Corrosion Inhibition
Triazole compounds have been identified as effective corrosion inhibitors for metals, offering potential applications in protecting industrial materials (Ansari, Quraishi, & Singh, 2014).
Structural and Spectral Analysis
Research into the structural, spectral, and antioxidant properties of novel triazole derivatives contributes to our understanding of their chemical behavior and potential therapeutic applications (Saeed et al., 2019).
properties
IUPAC Name |
4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXGFSUVHHLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352447 | |
Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
29527-36-4 | |
Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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